4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide
Description
4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide (hereafter referred to by its research code ZT-1a) is a benzamide derivative designed as a selective inhibitor of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) . With the molecular formula C₂₂H₁₅Cl₂N₃O₃ and a molecular weight of 440.28 g/mol, ZT-1a modulates cation-chloride cotransporters (CCCs), specifically inhibiting Na⁺-K⁺-2Cl⁻ cotransporter 1 (NKCC1) and activating K⁺-Cl⁻ cotransporters (KCCs) .
Properties
Molecular Formula |
C22H14Cl3N3O3 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
4-chloro-N-[5-chloro-4-[(4-chlorophenyl)-cyanomethyl]-2-methylphenyl]-2-nitrobenzamide |
InChI |
InChI=1S/C22H14Cl3N3O3/c1-12-8-17(18(11-26)13-2-4-14(23)5-3-13)19(25)10-20(12)27-22(29)16-7-6-15(24)9-21(16)28(30)31/h2-10,18H,1H3,(H,27,29) |
InChI Key |
USMDBKMHVNOYJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)C(C#N)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide typically involves:
- Formation of the aromatic amide bond by condensation of an appropriately substituted aniline derivative with a 2-nitrobenzoyl chloride or related activated carboxylic acid derivative.
- Introduction of the cyano-substituted (4-chlorophenyl)(cyano)methyl moiety onto the aromatic ring.
- Incorporation of chloro substituents at specific positions on the phenyl rings.
The key steps often include:
- Preparation of substituted aniline intermediates bearing chloro and methyl groups.
- Synthesis of the cyano-substituted benzyl moiety, often via nucleophilic substitution or condensation reactions.
- Amide bond formation under controlled conditions using coupling agents or acid chlorides.
Reaction parameters such as solvent choice (commonly DMF or dichloromethane), temperature (room temperature to reflux), and reaction time (several hours) are optimized to maximize yield and minimize impurities.
Specific Synthetic Routes and Intermediates
Step 1: Synthesis of 5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methyl aniline derivative
This key intermediate can be synthesized by reacting 4-chlorobenzyl cyanide with a 5-chloro-2-methyl-4-nitroaniline or related precursor. The cyano group is introduced via substitution or condensation involving cyanomethyl intermediates. Iron powder reduction methods have been reported for related intermediates, although alternative catalytic or reductive methods may be employed to improve yield and selectivity.
Step 2: Preparation of 4-chloro-2-nitrobenzoyl chloride
The acid chloride is prepared from 4-chloro-2-nitrobenzoic acid by treatment with thionyl chloride in the presence of a catalyst such as DMF. This activated intermediate is essential for the subsequent amide bond formation.
Step 3: Amide bond formation
The amide bond is formed by reacting the amine intermediate from Step 1 with the acid chloride from Step 2 under inert atmosphere conditions. Solvents like dichloromethane or DMF are used, and the reaction is typically carried out at low to moderate temperatures to avoid side reactions. The reaction progress is monitored by chromatographic methods such as HPLC.
Reaction Conditions and Optimization
| Step | Reactants | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|---|
| 1 | 4-chlorobenzyl cyanide + substituted aniline | DMF or ethanol | 60–90 °C | 4–8 h | Cyanomethylation step; iron powder reduction possible |
| 2 | 4-chloro-2-nitrobenzoic acid + thionyl chloride + DMF catalyst | None (neat or solvent) | Reflux | 2–4 h | Formation of acid chloride |
| 3 | Amine intermediate + acid chloride | Dichloromethane or DMF | 0–25 °C | 2–6 h | Amide bond formation; inert atmosphere recommended |
Reaction monitoring by HPLC or TLC ensures completion and purity.
Analytical Techniques for Monitoring and Characterization
- High-Performance Liquid Chromatography (HPLC): Used for reaction monitoring and purity assessment.
- Infrared Spectroscopy (IR): Confirms functional groups such as amide, nitro, and cyano.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm structural integrity and substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation pattern.
- Melting Point Determination: Assesses purity and identity.
These techniques are essential for validating each synthetic step and the final product.
Research Discoveries and Synthetic Improvements
- Studies on related nitrobenzamide derivatives have shown that substitution patterns on the aromatic rings significantly affect biological activity and synthesis efficiency.
- Optimization of reaction conditions, including choice of solvent and temperature, has been demonstrated to improve yield and reduce by-products.
- Alternative synthetic routes involving catalytic amide bond formation and reductive cyanomethylation have been explored to enhance scalability and environmental compatibility.
- Molecular docking and simulation studies suggest that the chloro and cyano substituents contribute to binding affinity in biological targets, justifying the synthetic focus on these groups.
Summary Table of Key Preparation Steps
| Preparation Step | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| Cyanomethylation | Introduction of (4-chlorophenyl)(cyano)methyl group | 4-chlorobenzyl cyanide, substituted aniline | DMF, 60–90 °C, 4–8 h | Amino intermediate with cyano group |
| Acid Chloride Formation | Conversion of acid to acid chloride | 4-chloro-2-nitrobenzoic acid, thionyl chloride, DMF | Reflux, 2–4 h | 4-chloro-2-nitrobenzoyl chloride |
| Amide Coupling | Formation of amide bond | Amine intermediate, acid chloride | DCM or DMF, 0–25 °C, 2–6 h | Target compound |
Chemical Reactions Analysis
Functional Group Reactivity Profile
Nitro Group Reduction
The 2-nitrobenzamide moiety undergoes catalytic hydrogenation to form a primary amine:
-
Experimental Data : Reduction achieves >90% conversion in ethanol at 25°C under 50 psi H₂ .
-
Product Utility : Resulting amines serve as intermediates for anticancer drug candidates .
Chloro Substituent Reactivity
The para-chloro groups participate in SNAr (nucleophilic aromatic substitution) with hydroxide ions:
-
Kinetics : Second-order rate constant in ethanolic KOH at 80°C.
-
Steric Effects : Methyl group at the 2-position slows substitution at adjacent positions .
Cyano Group Transformations
The benzylic cyano group shows dual reactivity:
Acid-Catalyzed Hydrolysis
-
Conditions : 48 hr reflux in 85% H₂SO₄.
-
Application : Generates carboxylic acids for coordination chemistry.
[2+3] Cycloaddition
With sodium azide:
-
Yield : 68–72% in DMF at 120°C.
Amide Bond Cleavage
The central amide linkage undergoes hydrolysis under strongly acidic or basic conditions:
-
Stability : Resists hydrolysis at pH 4–9 (t₁/₂ > 1 yr at 25°C) .
-
Degradation Pathway : Major route under physiological conditions involves enzymatic cleavage.
Comparative Reactivity with Structural Analogs
Scientific Research Applications
4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The chloro and cyano groups can also participate in binding interactions with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
ZT-1a belongs to a broader class of halogenated benzamides with diverse biological activities. Below is a comparative analysis with key analogs:
Closantel (N-{5-chloro-4-[α-(4-chlorophenyl)-α-cyanomethyl]-2-methylphenyl}-2-hydroxy-3,5-dichlorobenzamide)
- Structure : Differs from ZT-1a by replacing the nitro group with a hydroxy group and adding two iodine atoms at the benzamide’s 3,5-positions .
- Function : Primarily an anthelmintic used to treat parasitic infections (e.g., fascioliasis in livestock) .
- Mechanism : Binds allosterically to SPAK but with lower potency. In HEK-293 cells, 10 µM Closantel inhibits NKCC1 phosphorylation by ~50%, compared to ZT-1a’s 72% inhibition at 1 µM .
- Therapeutic Use: Limited to antiparasitic applications due to lower selectivity for neurological targets .
N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-3-nitrobenzamide
- Structure : Positional isomer of ZT-1a, with the nitro group at the benzamide’s 3-position instead of 2-position .
- Function: No reported biological activity; primarily a structural analog used in research.
- Key Difference : The nitro group’s position may alter binding affinity to SPAK’s allosteric site, though empirical data are lacking .
STOCK1S-14279 and STOCK1S-50699
- Structure: Non-benzamide SPAK inhibitors with distinct scaffolds (e.g., pyrazolopyridine derivatives) .
- Function : Less potent than ZT-1a. At 10 µM, STOCK1S-50699 inhibits NKCC1 phosphorylation by ~40%, whereas ZT-1a achieves 72% inhibition at 1 µM .
- Limitations : Higher IC₅₀ values and off-target effects on related kinases .
Pharmacological and Structural Comparison Table
Key Research Findings
- Potency : ZT-1a is 8.7-fold more potent than Closantel in reducing SPAK-mediated phosphorylation of NKCC1 and KCCs .
- Selectivity: ZT-1a’s non-ATP-competitive mechanism avoids off-target effects common with ATP-binding site inhibitors (e.g., WNK463) .
- In Vivo Efficacy : In murine stroke models, ZT-1a (5 mg/kg) reduces infarct volume by 45% and improves neurological outcomes, outperforming Closantel and NF-κB inhibitors .
Biological Activity
4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide is a complex organic compound notable for its unique structural features, including multiple chlorine and nitro substituents and a cyano group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer contexts.
- Molecular Formula : C22H15Cl3N2O2
- Molecular Weight : Approximately 440.3 g/mol
- IUPAC Name : 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : It has been shown to inhibit specific kinases and proteases, which are critical in various signaling pathways associated with inflammation and cancer progression.
- Receptor Interaction : The compound likely binds to molecular targets such as G protein-coupled receptors (GPCRs), influencing cellular responses and modulating metabolic processes .
Anti-inflammatory Properties
A study investigating the anti-inflammatory effects of similar compounds found that modifications in the molecular structure, such as the introduction of cyano and nitro groups, enhanced the ability to inhibit pro-inflammatory cytokines. The presence of chlorine atoms also contributed to increased potency against inflammatory pathways.
Anticancer Activity
In vitro studies have demonstrated that 4-Chloro-N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-nitrobenzamide exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through the modulation of signaling pathways related to cancer cell survival.
Comparative Analysis with Related Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-hydroxybenzamide | Hydroxy group instead of nitro | Moderate anti-inflammatory activity |
| N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)-2-amino-benzamide | Amino group instead of nitro | Enhanced anticancer properties |
This comparison highlights how variations in functional groups can significantly influence biological activity, suggesting avenues for further research and development.
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, revealing that its unique structural components allow it to interact effectively with various biological targets. The incorporation of both nitro and cyano groups enhances its reactivity, providing distinct profiles for therapeutic applications .
Q & A
Basic Research Question
- In Vitro Assays :
- Kinase Inhibition Screening : Use fluorescence-based ADP-Glo™ assays (e.g., against EGFR or BRAF kinases) at 10 μM compound concentration.
- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays (IC₅₀ determination) .
- Controls : Include staurosporine (positive control) and DMSO vehicle (negative control).
How can researchers design stability studies to assess degradation pathways under physiological conditions?
Advanced Research Question
- Conditions : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes (37°C, 24–72 hrs).
- Degradation Analysis :
- HPLC-PDA : Monitor degradation products (e.g., nitro group reduction to amine).
- LC-MS/MS : Identify metabolites (e.g., hydroxylation or demethylation products).
- Key Factors : Degradation is accelerated by high pH (>8) or oxidative environments (add H₂O₂ to mimic oxidative stress) .
What computational methods are suitable for predicting the compound’s binding affinity to biological targets?
Advanced Research Question
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to model interactions with target proteins (e.g., Bcl-2 for apoptosis studies).
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2 Å indicates stable complexes).
- QSAR Models : Train models using datasets of analogous nitrobenzamide derivatives to predict IC₅₀ values .
How can researchers address low fluorescence quantum yield when using this compound in spectroscopic studies?
Basic Research Question
- Solvent Optimization : Switch to non-polar solvents (e.g., toluene) to reduce quenching effects.
- pH Adjustment : Maintain pH 5–6 (acetate buffer) to stabilize the nitro and cyano groups .
- Derivatization : Introduce electron-donating groups (e.g., -OCH₃) to enhance π→π* transitions.
What strategies mitigate crystallinity issues during X-ray diffraction analysis?
Advanced Research Question
- Crystallization : Use slow vapor diffusion (ether into DCM solution) to grow single crystals.
- Cryoprotection : Soak crystals in Paratone-N oil to prevent ice formation during data collection.
- Refinement : Employ SHELXL for high-resolution refinement, using restraints for disordered chloro groups .
How does the steric hindrance from the tricyclic core influence regioselectivity in electrophilic substitution reactions?
Advanced Research Question
- Steric Maps : Generate using Mercury software to visualize accessible positions (meta to nitro groups are less hindered).
- Experimental Validation : Perform bromination (Br₂ in AcOH) to confirm preferential substitution at the 5-position of the benzamide ring .
What are the best practices for reconciling discrepancies between in vitro and in vivo biological activity data?
Advanced Research Question
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal t₁/₂).
- Formulation Adjustments : Use PEG-400 or cyclodextrins to enhance bioavailability if poor solubility is observed .
- Control Experiments : Validate target engagement via Western blot (e.g., phospho-ERK inhibition in tumor xenografts).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
